

physical and chemical properties of 5-epi-Jinkoheremol

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Compound of Interest

Compound Name: 5-epi-Jinkoheremol

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A Comprehensive Technical Guide to 5-epi-Jinkoheremol

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the physical and chemical properties, experimental protocols, and biosynthetic pathways related to **5-epi-Jinkoheremol**, a promising sesquiterpenoid with significant antifungal properties.

Introduction

5-epi-Jinkoheremol is a sesquiterpenoid natural product originally identified in the medicinal plant *Catharanthus roseus*.^{[1][2]} It is an aristolochene-type chemical that has demonstrated potent fungicidal activity, notably more effective than the commercial fungicide validamycin against certain pathogens.^{[1][3]} Its efficacy against fungi such as the biotrophic *Ustilago maydis* and the necrotrophic *Rhizoctonia solani* positions it as a strong candidate for development as a biofungicide.^{[1][2][4]} Due to the challenges of extraction from plant sources, significant research has focused on developing a sustainable and high-yield production platform using metabolically engineered microbial chassis, particularly *Saccharomyces cerevisiae*.^{[2][5][6]}

Physical and Chemical Properties

The fundamental physicochemical properties of **5-epi-Jinkoheremol** are summarized below. This data is essential for its handling, formulation, and analysis.

Property	Value	Reference
Molecular Formula	C ₁₅ H ₂₆ O	[3]
Molecular Weight	222.37 g/mol	[3]
CAS Number	2567930-96-3	[3]
Classification	Sesquiterpene, Terpenoid, Natural Product	[3]

Note: Data on specific physical properties such as melting point, boiling point, and solubility are not extensively detailed in the reviewed literature. It is typically handled dissolved in solvents like hexane for extraction or deuterated chloroform (CDCl₃) for NMR analysis.[2][4]

Experimental Protocols

This section details the methodologies for the microbial production, purification, and analytical characterization of **5-epi-Jinkoheremol**.

Microbial Production via Engineered *Saccharomyces cerevisiae*

The production of **5-epi-Jinkoheremol** is achieved through the metabolic engineering of yeast, focusing on the upregulation of the mevalonate (MVA) pathway to increase the supply of the precursor farnesyl pyrophosphate (FPP).[1][2][5]

Methodology:

- Strain Engineering:
 - Construct a yeast strain (*S. cerevisiae*) overexpressing key enzymes of the MVA pathway to enhance metabolic flux from acetyl-CoA to FPP.[2]

- Introduce and express a codon-optimized **5-epi-jinkoheremol** synthase gene (e.g., CrTPS18 from *C. roseus*) to convert FPP into **5-epi-Jinkoheremol**.[\[1\]](#)[\[5\]](#)
- Downregulate competing pathways, such as the sterol biosynthesis pathway, by replacing the promoter of the ERG9 gene (squalene synthase) to divert FPP toward sesquiterpene production.[\[4\]](#)
- Shake Flask Cultivation:
 - Prepare a suitable culture medium (e.g., synthetic complete medium with 20 g/L glucose).
 - Inoculate the medium with the engineered yeast strain.
 - Incubate cultures for 5 days at 30°C with shaking at 220 rpm.[\[5\]](#)
 - For optimized production, the carbon source concentration can be increased (e.g., to 24 g/L of a glucose:galactose mix) to achieve higher titers, with yields reported up to 875.25 mg/L.[\[1\]](#)[\[2\]](#)

Extraction and Purification

Following fermentation, **5-epi-Jinkoheremol** is extracted from the culture and purified using chromatographic techniques.

Methodology:

- Solvent Extraction:
 - Extract the entire yeast culture (10 L scale for structural confirmation) with an equal volume of hexane.[\[2\]](#)[\[4\]](#)
 - Collect the organic phase.
- Purification by Column Chromatography:
 - Dry the hexane extract under a vacuum.
 - Isolate the compound using a silica gel column.

- Elute the column with a hexane-acetone solvent gradient, starting from a ratio of 30:1 (v/v) and progressing to 20:1, to separate **5-epi-Jinkoheremol** from other metabolites.[\[2\]](#)[\[4\]](#)
- Collect the relevant fractions and dry them for analysis.

Analytical Characterization

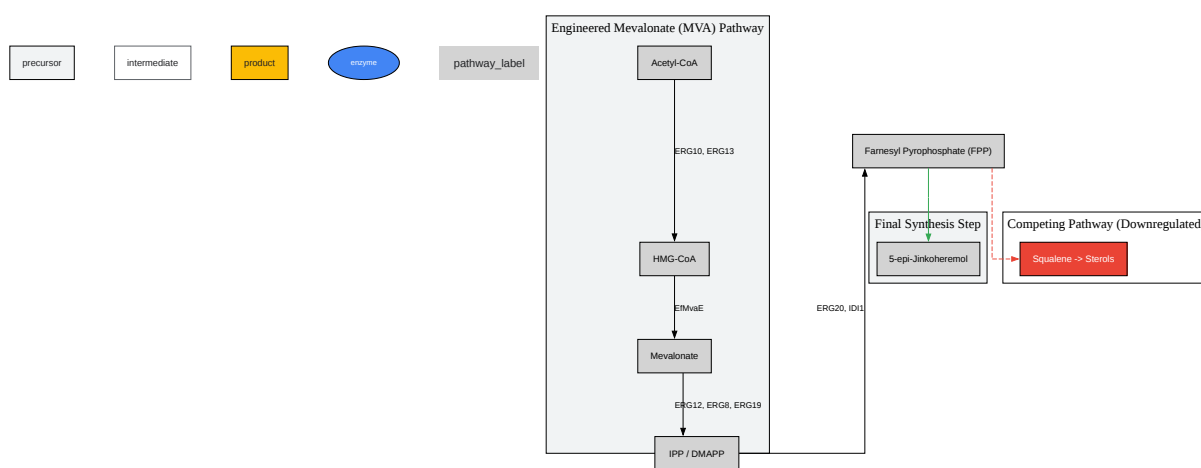
The identity and purity of the isolated compound are confirmed using mass spectrometry and nuclear magnetic resonance.

Methodology:

- Gas Chromatography-Mass Spectrometry (GC-MS):
 - Sample Preparation: Dissolve the extracted sample in a suitable solvent.
 - GC Conditions: Inject the sample into the GC system. A typical temperature program is: start at 80°C, hold for 1 minute, then increase the temperature to 300°C at a rate of 14°C/min, and hold for 15 minutes.[\[2\]](#)[\[4\]](#)
 - MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV.[\[5\]](#)
 - Analysis: Compare the retention time and mass spectrum of the sample to an authentic **5-epi-Jinkoheremol** standard.[\[1\]](#)[\[4\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Sample Preparation: Dry the purified compound and dissolve it in deuterated chloroform (CDCl₃).[\[2\]](#)[\[4\]](#)
 - Analysis: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure. The resulting data should be consistent with previously reported values for **5-epi-Jinkoheremol**.[\[1\]](#)[\[4\]](#)

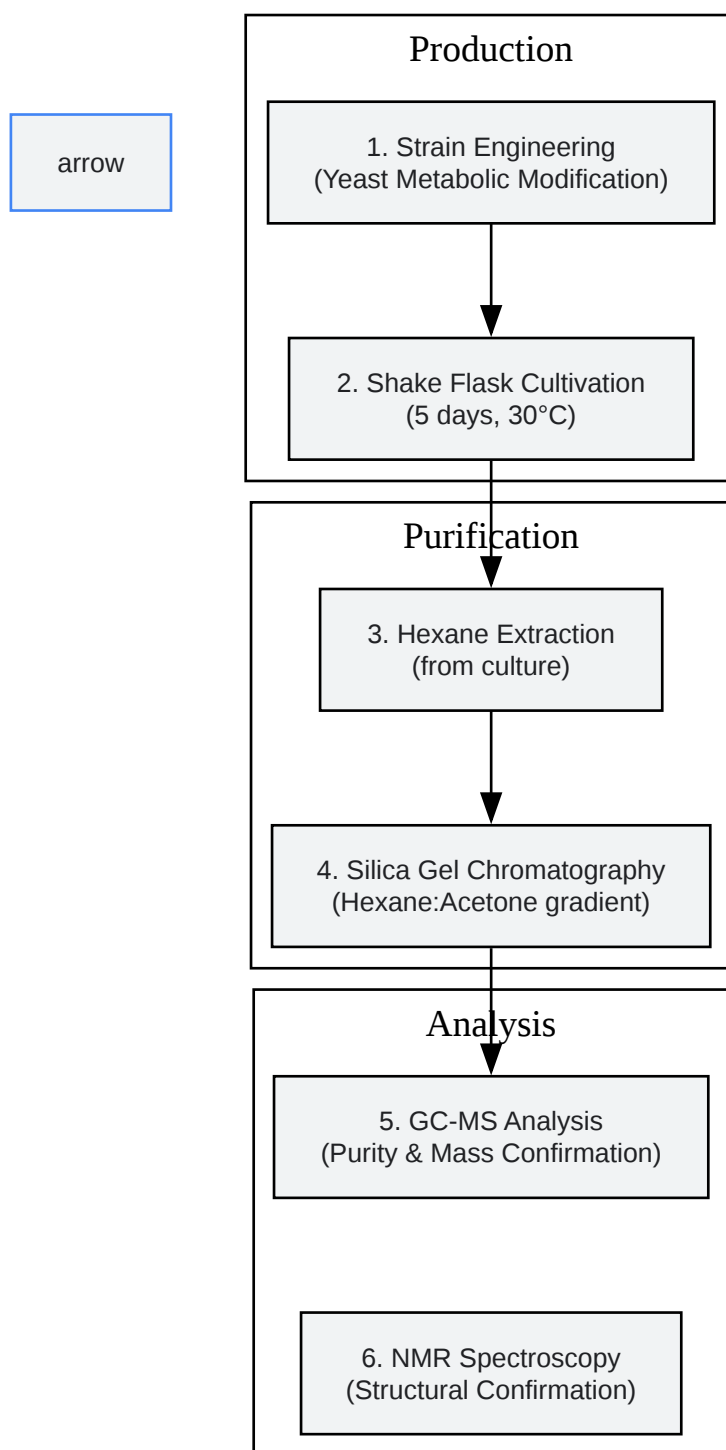
Visualized Pathways and Workflows

Diagrams are provided below to illustrate the biosynthetic pathway and the general experimental workflow for production and analysis.



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Caption: Engineered MVA pathway for **5-epi-Jinkoheremol** production in yeast.



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Caption: Workflow for **5-epi-Jinkoheremol** production, purification, and analysis.

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